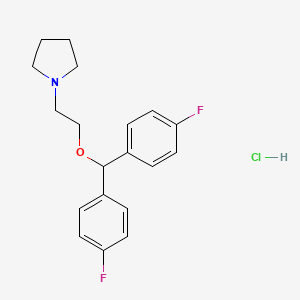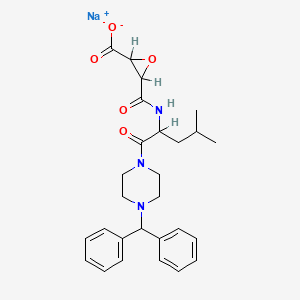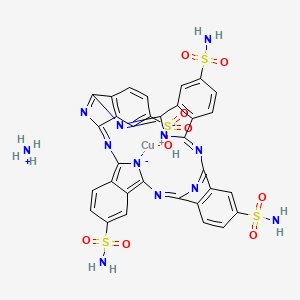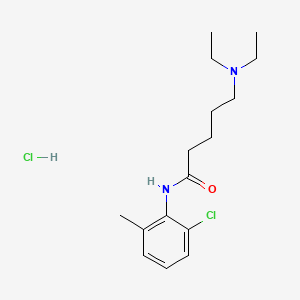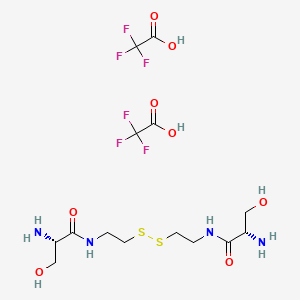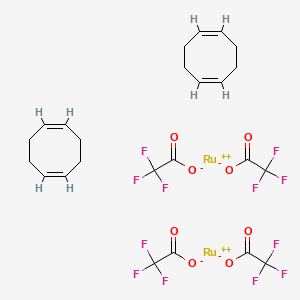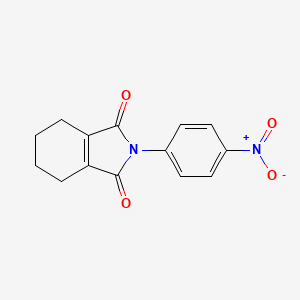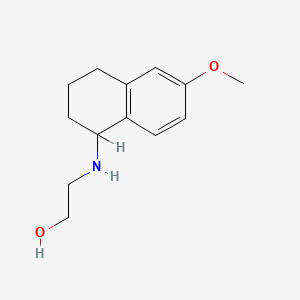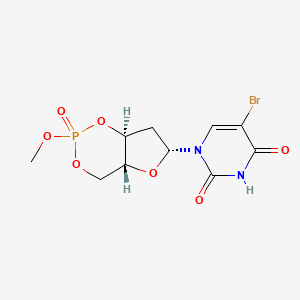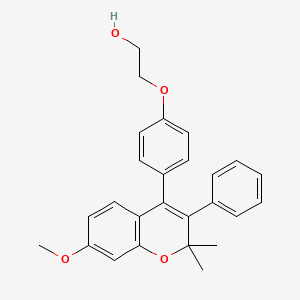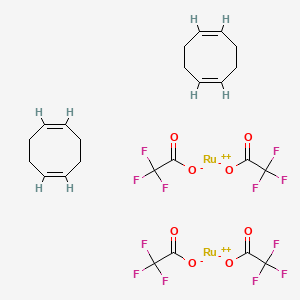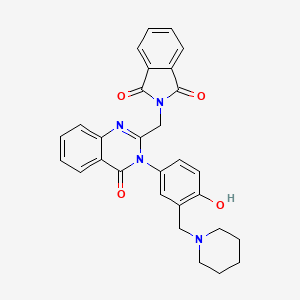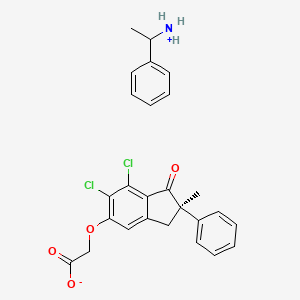
alpha-Methylbenzylammonium (R)-((6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methylbenzylammonium ®-((6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy)acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chiral center and multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methylbenzylammonium ®-((6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ®-alpha-Methylbenzylamine with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to further reactions, such as halogenation and cyclization, to introduce the dichloro and indenyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methylbenzylammonium ®-((6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as carbonyls, to alcohols.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .
Scientific Research Applications
Alpha-Methylbenzylammonium ®-((6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy)acetate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-Methylbenzylammonium ®-((6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Alpha-Methylbenzylamine: A simpler analogue with similar structural features but lacking the indenyl and dichloro groups.
Phenylethylamine: Another related compound with a similar backbone but different functional groups.
Uniqueness
Alpha-Methylbenzylammonium ®-((6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy)acetate is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound for diverse scientific research and industrial applications .
Properties
CAS No. |
77411-70-2 |
|---|---|
Molecular Formula |
C26H25Cl2NO4 |
Molecular Weight |
486.4 g/mol |
IUPAC Name |
2-[[(2R)-6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl]oxy]acetate;1-phenylethylazanium |
InChI |
InChI=1S/C18H14Cl2O4.C8H11N/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23;1-7(9)8-5-3-2-4-6-8/h2-7H,8-9H2,1H3,(H,21,22);2-7H,9H2,1H3/t18-;/m1./s1 |
InChI Key |
WQAAIALFRWKTEZ-GMUIIQOCSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)[NH3+].C[C@@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)[NH3+].CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


